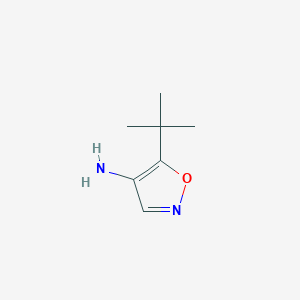

5-tert-Butyl-1,2-oxazol-4-amine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

87633-24-7 |

|---|---|

Molecular Formula |

C7H12N2O |

Molecular Weight |

140.18 g/mol |

IUPAC Name |

5-tert-butyl-1,2-oxazol-4-amine |

InChI |

InChI=1S/C7H12N2O/c1-7(2,3)6-5(8)4-9-10-6/h4H,8H2,1-3H3 |

InChI Key |

SNATYLKZXLGDDS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=C(C=NO1)N |

Origin of Product |

United States |

Synthetic Methodologies for 5 Tert Butyl 1,2 Oxazol 4 Amine and Its Analogs

Regioselective Synthesis Strategies for 1,2-Oxazole-4-amine Derivatives

Regioselective synthesis is crucial for preparing specifically substituted 1,2-oxazoles, as different isomers can exhibit vastly different properties. The primary pathways to constructing the 1,2-oxazole ring involve either the 1,3-dipolar cycloaddition of nitrile oxides with alkenes or alkynes, or the reaction of a three-carbon component, such as a 1,3-diketone or an α,β-unsaturated ketone, with hydroxylamine (B1172632) hydrochloride. wikipedia.org

Cyclization Reactions of β-Enamino Ketoesters with Hydroxylamine Hydrochloride

A robust and widely utilized method for the regioselective synthesis of 1,2-oxazole-4-carboxylate derivatives involves the cyclization of β-enamino ketoesters with hydroxylamine hydrochloride. wikipedia.org This approach provides a clear pathway to the desired substitution pattern, where the substituents of the β-enamino ketoester precursor dictate the final substitution on the 1,2-oxazole ring.

The general reaction proceeds by first condensing a β-ketoester with an amine source to form the β-enamino ketoester. This intermediate then undergoes a cyclization-condensation reaction with hydroxylamine hydrochloride. The reaction mechanism is believed to proceed through the initial formation of an oxime, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic 1,2-oxazole ring. The regioselectivity of this reaction is high, consistently yielding the 1,2-oxazole-4-carboxylate scaffold.

A study by Maleev, et al. (2022) demonstrated this strategy for the synthesis of various methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates. wikipedia.org In their work, β-enamino ketoesters derived from cyclic amino acids were successfully cyclized with hydroxylamine hydrochloride to produce the corresponding 5-substituted-1,2-oxazole-4-carboxylates in moderate yields.

| Starting β-enamino ketoester | Product | Yield (%) |

| Methyl 2-((dimethylamino)methylene)-3-oxo-3-(piperidin-4-yl)propanoate | Methyl 5-(N-Boc-piperidin-4-yl)-1,2-oxazole-4-carboxylate | 55 |

| Methyl 2-((dimethylamino)methylene)-3-oxo-3-(pyrrolidin-3-yl)propanoate | Methyl 5-(N-Boc-pyrrolidin-3-yl)-1,2-oxazole-4-carboxylate | 62 |

| Methyl 2-((dimethylamino)methylene)-3-oxo-3-(azetidin-3-yl)propanoate | Methyl 5-(N-Boc-azetidin-3-yl)-1,2-oxazole-4-carboxylate | 48 |

Approaches for Incorporating the tert-Butyl Substituent

To synthesize the target compound, 5-tert-Butyl-1,2-oxazol-4-amine, a tert-butyl group must be incorporated at the C5 position of the oxazole (B20620) ring. Following the β-enamino ketoester strategy, this requires a precursor β-ketoester that contains a tert-butyl group. The appropriate starting material for this purpose is ethyl 4,4-dimethyl-3-oxopentanoate, also known as ethyl pivaloylacetate.

This β-ketoester can be synthesized through various methods, including the Claisen condensation of a ketone with a carbonate. For instance, the reaction of pinacolone (B1678379) (3,3-dimethyl-2-butanone) with diethyl carbonate in the presence of a strong base like sodium hydride or sodium ethoxide yields ethyl 4,4-dimethyl-3-oxopentanoate.

Once obtained, ethyl 4,4-dimethyl-3-oxopentanoate can be reacted with a formylating agent, such as N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA), to generate the corresponding β-enamino ketoester. This enamino ester, now bearing the requisite tert-butyl group, serves as the direct precursor for the cyclization reaction with hydroxylamine hydrochloride to form ethyl 5-tert-butyl-1,2-oxazole-4-carboxylate.

Strategies for Introducing the C4-Amino Functionality

The cyclization of β-enamino ketoesters yields a 1,2-oxazole with a carboxylate group at the C4 position. To obtain the target this compound, this carboxylate group must be converted into an amino group. This transformation can be achieved through several classic organic reactions that proceed via an isocyanate intermediate.

First, the ethyl 5-tert-butyl-1,2-oxazole-4-carboxylate is hydrolyzed to the corresponding carboxylic acid, 5-tert-butyl-1,2-oxazole-4-carboxylic acid, typically under acidic or basic conditions. This carboxylic acid is then subjected to one of the following rearrangement reactions:

Curtius Rearrangement : This reaction involves the conversion of the carboxylic acid into an acyl azide (B81097), which then thermally or photochemically rearranges to an isocyanate with the loss of nitrogen gas. nih.govwikipedia.org The acyl azide can be prepared from the carboxylic acid via the corresponding acyl chloride or by using reagents like diphenylphosphoryl azide (DPPA). The resulting isocyanate is then hydrolyzed to the desired amine. nih.govwikipedia.org

Hofmann Rearrangement : In this method, the carboxylic acid is first converted to the corresponding primary amide, 5-tert-butyl-1,2-oxazole-4-carboxamide. wikipedia.orgresearchgate.net The amide is then treated with a solution of bromine in sodium hydroxide, or other similar reagents, to form an isocyanate intermediate, which is subsequently hydrolyzed to the primary amine. wikipedia.orgresearchgate.net

Schmidt Reaction : This reaction offers a more direct conversion of the carboxylic acid to the amine. wikipedia.orglibretexts.org The carboxylic acid is treated with hydrazoic acid (HN₃) under acidic conditions (typically using sulfuric acid). wikipedia.orglibretexts.org The reaction proceeds through an acyl azide and isocyanate intermediate, ultimately yielding the amine after workup.

Advanced Synthetic Techniques

In addition to classical synthetic methods, advanced techniques such as sonochemistry and electrochemistry offer green and efficient alternatives for the synthesis of oxazole derivatives.

Sonochemical Methods in Oxazole-4-amine Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, has emerged as a green chemistry approach that can enhance reaction rates, improve yields, and reduce reaction times. nih.gov The physical phenomena of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generate localized hot spots with extreme temperatures and pressures, which can accelerate chemical transformations. nih.gov

Ultrasound-assisted synthesis has been successfully applied to the formation of various heterocyclic compounds, including isoxazoles. researchgate.net These methods often facilitate efficient cyclization, cross-coupling, and multicomponent reactions. For the synthesis of 1,2-oxazole-4-amine derivatives, sonication could potentially be applied to several steps in the synthetic sequence. For example, the initial condensation to form the β-enamino ketoester or the final cyclization with hydroxylamine could be accelerated under ultrasonic irradiation. The benefits include potentially milder reaction conditions, shorter reaction times, and improved energy efficiency compared to conventional heating methods. nih.gov

| Reaction Type | Advantage of Sonication |

| Multicomponent Reactions | Increased efficiency, reduced byproducts |

| Cyclization Reactions | Shorter reaction times, improved yields |

| Catalytic Systems | Enhanced catalyst activity |

Electrochemical Approaches for Oxazole Derivatives

Electrochemical synthesis represents another sustainable and powerful tool in modern organic chemistry. By using electricity as a traceless reagent, electrosynthesis can often avoid the need for harsh chemical oxidants or reductants, leading to cleaner reaction profiles and reduced waste. wikipedia.orglookchem.com

Recent studies have demonstrated the utility of electrochemistry in constructing isoxazole (B147169) and isoxazoline (B3343090) rings. lookchem.comorganic-chemistry.org For instance, an intermolecular approach for the direct electrochemical synthesis of these heterocycles from readily available aldoximes has been reported. lookchem.com This method is carried out in a simple undivided cell and relies on an electric current as the sole oxidizing agent. lookchem.com

Another electrochemical approach involves a four-component domino reaction to assemble isoxazole motifs. ijpca.org This method is characterized by its operational simplicity and high functional group tolerance, avoiding the need for pre-functionalized substrates. ijpca.org While not yet specifically applied to this compound, these electrochemical strategies showcase the potential for developing novel, efficient, and environmentally friendly routes to this class of compounds. The principles of anodic oxidation could be adapted to the cyclization steps in the synthesis of substituted 1,2-oxazoles, offering a promising avenue for future research.

Metal-Catalyzed Cyclization and Cross-Coupling Strategies for 1,2-Oxazole Scaffolds

Metal-catalyzed reactions offer powerful and versatile methods for the construction and functionalization of 1,2-oxazole rings. These strategies often provide high yields and selectivity under mild reaction conditions. Palladium and copper catalysts are prominently used in these transformations.

One potential strategy for the synthesis of 4-amino-1,2-oxazoles involves the cross-coupling of a 4-halo-1,2-oxazole precursor with an amine. Palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, have been successfully applied to a variety of five-membered heterocyclic bromides. This method could be employed for the synthesis of this compound from a corresponding 4-bromo-5-tert-butyl-1,2-oxazole intermediate. The transformation is typically facilitated by a palladium precatalyst and a bulky biarylphosphine ligand, such as tBuBrettPhos, under mild conditions. nih.govnih.gov

Copper-catalyzed reactions also present a viable route for the formation of C-N bonds in the synthesis of amino-heterocycles. Copper-catalyzed aminobromination of alkene-tethered thiohydroximic acids has been described for the synthesis of thiazolines, showcasing copper's ability to facilitate C-N bond formation in heterocyclic systems. nih.gov This catalytic approach could potentially be adapted for the amination of a suitably functionalized 5-tert-butyl-1,2-oxazole (B187953) precursor.

The following table summarizes representative metal-catalyzed amination conditions for five-membered heterocycles that could be adapted for the synthesis of the target compound.

| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Reference |

| Pd₂(dba)₃ | Xantphos | NaOtBu | Toluene | 80-110 | beilstein-journals.org |

| Pd(OAc)₂ | tBuBrettPhos | LHMDS | Dioxane | 100 | nih.gov |

| CuI | N,N'-dimethylethylenediamine | K₂CO₃ | Dioxane | 110 | beilstein-journals.org |

Synthesis of Precursors and Intermediates

The successful synthesis of this compound is highly dependent on the efficient preparation of key precursors and intermediates. These include β-keto esters, β-enamino ketoesters, amides, and ketones that serve as the building blocks for the 1,2-oxazole ring.

The classical and most common approach to the synthesis of the 1,2-oxazole ring involves the condensation of a 1,3-dicarbonyl compound, or a synthetic equivalent, with hydroxylamine. nih.gov For the synthesis of this compound, a key precursor is a β-keto ester or a β-enamino ketoester derived from pivalic acid.

A common method for the synthesis of β-keto esters is the Claisen condensation of an ester with a ketone. For instance, ethyl pivaloylacetate can be prepared from the reaction of ethyl acetate (B1210297) and a pivaloylating agent. Alternatively, β-keto esters can be synthesized from ketones and ethyl chloroformate. prepchem.com

These β-keto esters can then be converted into β-enamino ketoesters by reaction with an amine source, such as N,N-dimethylformamide dimethylacetal (DMF-DMA). nih.govclockss.orgnih.gov The resulting β-enamino ketoester is a versatile intermediate for the regioselective synthesis of 1,2-oxazoles. The cyclization of these intermediates with hydroxylamine hydrochloride can lead to the formation of either 3-amino or 5-amino substituted isoxazoles, depending on the reaction conditions. clockss.orgnih.govmdpi.comguidechem.comgoogle.com Careful control of pH is crucial in this step to favor the desired regioisomer. For example, the synthesis of 3-amino-5-tert-butylisoxazole (B1265968) from pivaloylacetonitrile (B1295116) and hydroxylamine is favored under weakly basic conditions followed by acid treatment, while the 5-amino isomer is formed under more basic conditions. clockss.org

To obtain the 4-amino substitution pattern, an alternative strategy is required. One approach is to start with a precursor that already contains a nitrogen functionality at the appropriate position. Another strategy involves the synthesis of a 5-tert-butyl-1,2-oxazole-4-carboxylic acid derivative, which can then be converted to the 4-amino group via a Curtius rearrangement. nih.govorganic-chemistry.orgorganic-chemistry.org This rearrangement proceeds through an acyl azide intermediate to form an isocyanate, which can then be hydrolyzed to the amine.

The following table outlines the synthesis of a key precursor, pivaloylacetonitrile, which is a versatile starting material for the synthesis of tert-butyl substituted isoxazoles.

| Reactants | Reagents | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pivaloyl chloride, Acetonitrile | Sodium hydride | Diethyl ether | Reflux | 60-70 | clockss.org |

| Ethyl pivalate, Acetonitrile | Sodium ethoxide | Ethanol | Reflux | ~65 | clockss.org |

Amides and ketones are fundamental building blocks in many heterocyclic syntheses, including the formation of the 1,2-oxazole ring. Pivaloylacetonitrile (4,4-dimethyl-3-oxopentanenitrile), a β-ketonitrile, is a key intermediate that can be synthesized from pivaloyl chloride and acetonitrile. clockss.org This compound serves as a direct precursor for the synthesis of amino-substituted isoxazoles.

The reaction of pivaloylacetonitrile with hydroxylamine is a well-established method for preparing tert-butyl-substituted aminoisoxazoles. The regiochemical outcome of this reaction is highly dependent on the pH of the reaction medium.

Synthesis of 3-Amino-5-tert-butylisoxazole: This isomer is obtained by reacting pivaloylacetonitrile with hydroxylamine in a weakly basic aqueous solution, followed by treatment with hydrochloric acid. clockss.org

Synthesis of 5-Amino-3-tert-butylisoxazole: This isomer is formed when the reaction is carried out under more strongly basic conditions (pH > 8). clockss.org

While these methods provide access to the 3-amino and 5-amino isomers, the synthesis of the desired this compound requires a different strategic approach. A plausible route involves the introduction of a nitro group at the 4-position of the 5-tert-butyl-1,2-oxazole ring, followed by reduction to the amine. The synthesis of 4-nitroisoxazoles has been reported, and their subsequent reduction to 4-aminoisoxazoles is a feasible transformation.

The following table summarizes the regioselective synthesis of aminoisoxazole isomers from pivaloylacetonitrile, highlighting the critical role of pH.

| Starting Material | Reagents | pH | Product | Yield (%) | Reference |

| Pivaloylacetonitrile | Hydroxylamine hydrochloride, NaOH | Weakly basic, then acidic | 3-Amino-5-tert-butylisoxazole | 85.7 | clockss.org |

| Pivaloylacetonitrile | Hydroxylamine sulfate, NaOH | Basic (pH > 8) | 5-Amino-3-tert-butylisoxazole | 97.6 | clockss.org |

Spectroscopic Characterization and Structural Elucidation of 5 Tert Butyl 1,2 Oxazol 4 Amine and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR and ¹³C NMR Assignments for Oxazole (B20620) Ring and tert-Butyl Group

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for characterizing the core structure of 5-tert-butyl-1,2-oxazol-4-amine.

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. For the tert-butyl group, a characteristic singlet is expected in the upfield region of the spectrum due to the nine equivalent protons. The protons of the amino group (NH₂) will appear as a broader signal, the chemical shift of which can be influenced by solvent and concentration. jove.com The oxazole ring itself may have a proton at the C3 position, depending on the specific derivative, which would appear as a distinct signal.

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms. For this compound, distinct signals are anticipated for the carbons of the tert-butyl group (a quaternary carbon and the methyl carbons), as well as for the C3, C4, and C5 carbons of the oxazole ring. mdpi.comnih.gov The chemical shifts of the ring carbons are particularly informative for confirming the substitution pattern. For instance, in related 5-substituted 1,2-oxazoles, the C5 carbon typically resonates at a significantly downfield chemical shift. nih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for this compound Moieties

| Group | Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| tert-Butyl | C(CH₃)₃ | ~1.2-1.5 (singlet) | ~30-35 |

| (CH₃)₃ | ~28-30 | ||

| Oxazole Ring | C3-H | Varies with substitution | ~150-165 |

| C4-NH₂ | Broad, variable | ~95-110 | |

| C5 | - | ~170-180 | |

| Amino Group | NH₂ | Broad, variable | - |

Note: These are approximate ranges and can vary based on solvent, concentration, and specific derivatization.

¹⁵N NMR Applications in Nitrogen-Containing Heterocycles

Nitrogen-15 (¹⁵N) NMR spectroscopy, while less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, offers invaluable, direct insight into the electronic environment of the nitrogen atoms within the oxazole ring and the amino group. wikipedia.org This technique is highly effective for studying nitrogen-rich heterocyles. wikipedia.orgnih.gov

The chemical shifts of the nitrogen atoms can definitively distinguish between different isomers and tautomeric forms. researchgate.net For this compound, two distinct ¹⁵N signals would be expected: one for the oxazole ring nitrogen (N2) and another for the exocyclic amino nitrogen (at C4). The chemical shift of the oxazole nitrogen is characteristic of its position within the heterocyclic ring. nih.gov The use of ¹⁵N-labeled compounds can significantly enhance signal intensity and allow for the measurement of coupling constants (¹JC-N, nJH-N), which provide unambiguous evidence of connectivity and structure. nih.govrsc.org For example, in a related ¹⁵N-labeled 1,2-oxazole, coupling was observed between the ring nitrogen (N2) and C3, C4, and C5, confirming the ring structure. nih.gov

Analysis of Rotational Isomers and Conformational Preferences via NMR

NMR spectroscopy is a powerful tool for studying dynamic processes such as the rotation around single bonds, which can lead to the existence of different rotational isomers (rotamers) or conformers. researchgate.net In derivatives of this compound, restricted rotation can occur around the C4-N bond of a substituted amino group or around the bond connecting a substituent to the oxazole ring.

The rate of this rotation relative to the NMR timescale determines the appearance of the spectrum. If the rotation is fast, time-averaged signals are observed. masterorganicchemistry.com If the rotation is slow, separate signals for each rotamer can be detected. nih.govbeilstein-journals.org Variable temperature NMR experiments can be employed to study these dynamics. By changing the temperature, it's possible to either freeze out a specific conformation or increase the rate of rotation, leading to coalescence of the signals. This allows for the determination of the energy barriers to rotation. researchgate.net For example, the presence of a bulky tert-butyl group can influence the conformational preferences of adjacent substituents. rsc.org

Resolution of Spectroscopic Discrepancies (e.g., Tautomerism, Solvent Effects)

NMR spectroscopy is crucial for investigating tautomerism, a phenomenon where a compound exists as a mixture of two or more interconvertible isomers that differ in the position of a proton. Aminoxazoles, such as this compound, can potentially exist in different tautomeric forms, for instance, the amino and imino forms. cumhuriyet.edu.trmedjrf.com These tautomers can be in equilibrium in solution, and their relative populations can be influenced by factors like solvent polarity and temperature. mdpi.com

NMR spectroscopy, particularly ¹H, ¹³C, and ¹⁵N NMR, can be used to identify the predominant tautomer in a given solvent. researchgate.net The chemical shifts of the protons and carbons, and especially the nitrogens, are highly sensitive to the tautomeric state.

Solvent effects can also significantly influence NMR spectra. organicchemistrydata.org The chemical shifts of protons involved in hydrogen bonding, such as those of the amino group, are particularly susceptible to changes in solvent. jove.comorganicchemistrydata.org Aromatic solvents can induce significant shifts compared to less magnetically active solvents. organicchemistrydata.org By running spectra in different solvents (e.g., CDCl₃, DMSO-d₆), it is possible to observe these shifts and gain further structural information. unn.edu.ng For example, protonation of the amino group in acidic solvents can lead to substantial changes in the chemical shifts. researchgate.net

Mass Spectrometry (MS) for Molecular Structure Confirmation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through the analysis of fragmentation patterns. kuey.net

For this compound, the mass spectrum would show a molecular ion peak [M]⁺ corresponding to its molecular weight (140.18 g/mol ). chemsrc.com High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. rsc.org

The fragmentation pattern observed in the mass spectrum provides clues about the compound's structure. The tert-butyl group is prone to fragmentation, often leading to a prominent peak corresponding to the loss of a tert-butyl cation or isobutylene. The fragmentation of the isoxazole (B147169) ring itself is also characteristic and can help to confirm the identity of the compound. researchgate.netacs.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. vscht.cz

The IR spectrum of this compound would exhibit characteristic absorption bands that confirm the presence of its key functional groups. beilstein-journals.org

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration | Frequency Range (cm⁻¹) | Intensity |

| Amino (N-H) | Stretching | 3550-3060 | Medium-Strong |

| Bending | 1640-1550 | Medium-Strong | |

| Alkane (C-H) | Stretching | 3000-2850 | Strong |

| Oxazole Ring (C=N) | Stretching | 1690-1640 | Weak-Strong |

| Oxazole Ring (C-O) | Stretching | 1300-1000 | Strong |

Source: Adapted from general IR frequency tables. uc.edulibretexts.orgmsu.edu

The N-H stretching vibrations of the primary amine typically appear as one or two sharp bands in the region of 3550-3060 cm⁻¹. libretexts.orgresearchgate.net The C-H stretching of the tert-butyl group will be observed just below 3000 cm⁻¹. libretexts.org The C=N stretching of the oxazole ring is expected in the 1690-1640 cm⁻¹ region, and the C-O stretching of the ring will show a strong absorption between 1300 and 1000 cm⁻¹. uc.edulibretexts.org

Chemical Reactivity and Transformation Pathways of 5 Tert Butyl 1,2 Oxazol 4 Amine

Reactivity of the 1,2-Oxazole Ring System

The 1,2-oxazole ring is characterized by a relatively weak N-O bond, which is a key site of reactivity, particularly in ring-opening reactions. The aromatic system can also undergo substitution reactions, although its reactivity is distinct from that of carbocyclic aromatic compounds or other heterocycles like imidazole (B134444) or pyrrole. The presence of the C4-amino and C5-tert-butyl groups, both being electron-donating, significantly activates the ring towards certain transformations.

Electrophilic aromatic substitution on the parent oxazole (B20620) ring is generally difficult due to the electron-withdrawing nature of the heteroatoms, but it is known to occur preferentially at the C5 position. pharmaguideline.comwikipedia.orgtandfonline.com However, the reactivity and regioselectivity are heavily influenced by the substituents present. In 5-tert-Butyl-1,2-oxazol-4-amine, the C4-amino group is a powerful activating group that directs electrophiles to the ortho and para positions. The C5 position is already substituted by a tert-butyl group. Therefore, electrophilic attack is predicted to occur at the C3 position, which is ortho to the activating amino group.

While specific studies on this compound are limited, analogous reactions on substituted isoxazoles, such as the synthesis of 4-iodoisoxazoles via electrophilic cyclization, demonstrate the ring's capacity to react with electrophiles. nih.govorganic-chemistry.org Common electrophilic substitution reactions like halogenation and nitration are anticipated to proceed at the C3 position under appropriate conditions.

| Reaction Type | Electrophile (Reagent) | Predicted Product |

| Bromination | Br₂ in Acetic Acid | 3-Bromo-5-tert-butyl-1,2-oxazol-4-amine |

| Chlorination | N-Chlorosuccinimide (NCS) | 3-Chloro-5-tert-butyl-1,2-oxazol-4-amine |

| Nitration | HNO₃ / H₂SO₄ | 5-tert-Butyl-3-nitro-1,2-oxazol-4-amine |

Table 1: Predicted Electrophilic Substitution Reactions

Direct nucleophilic substitution of an amino group on an aromatic ring is not a feasible reaction pathway due to the poor leaving group nature of the amide anion (NH₂⁻). However, the amino group can be transformed into an excellent leaving group, a diazonium salt, which can then be displaced by a wide variety of nucleophiles. This two-step sequence, involving diazotization followed by substitution, is a well-established method for the functionalization of aromatic amines.

The process begins with the reaction of the 4-amino group with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures to form the 5-tert-butyl-1,2-oxazol-4-diazonium salt. This intermediate is typically unstable and is used immediately in the subsequent reaction where the diazonium group (N₂⁺) is replaced by a nucleophile. This methodology allows for the introduction of halogens (Sandmeyer reaction), hydroxyl groups, and other functionalities at the C4 position.

| Reaction Name | Reagents | C4-Substituent | Product |

| Sandmeyer | 1. NaNO₂, HCl (0-5 °C)2. CuCl / HCl | -Cl | 4-Chloro-5-tert-butyl-1,2-oxazole |

| Sandmeyer | 1. NaNO₂, HCl (0-5 °C)2. CuBr / HBr | -Br | 4-Bromo-5-tert-butyl-1,2-oxazole |

| Schiemann | 1. NaNO₂, HBF₄ (0-5 °C)2. Heat | -F | 5-tert-Butyl-4-fluoro-1,2-oxazole |

| Hydrolysis | 1. NaNO₂, H₂SO₄ (0-5 °C)2. H₂O, Heat | -OH | 5-tert-Butyl-1,2-oxazol-4-ol |

Table 2: Nucleophilic Substitution via Diazonium Salt Intermediate

A characteristic reaction of the 1,2-oxazole ring is its propensity to undergo ring-opening upon cleavage of the labile N-O bond. nih.gov This transformation is most commonly achieved under reductive conditions. The cleavage converts the heterocyclic ring into a more flexible open-chain intermediate, which can be valuable in synthesis. For this compound, reductive cleavage would yield a β-aminovinyl ketone derivative.

Various reducing agents can effect this transformation, with catalytic hydrogenation being one of the most common methods. Reagents like Raney Nickel, palladium on carbon (Pd/C), or lithium aluminum hydride (LiAlH₄) are effective for this purpose. nih.govnih.gov The resulting open-chain compounds can exist as stable entities or be used as precursors for the synthesis of other cyclic or acyclic molecules. For example, the β-hydroxyketones formed from the cleavage of isoxazolines can be used to build diverse molecular frameworks. nih.gov

| Reagent(s) | Reaction Type | Intermediate Product |

| H₂ / Raney Ni | Reductive N-O Cleavage | 4-Amino-5,5-dimethylhex-3-en-2-one |

| LiAlH₄ | Reductive N-O Cleavage | 4-Amino-5,5-dimethylhex-3-en-2-one |

| Mo(CO)₆ | Transition Metal-Mediated Cleavage | 4-Amino-5,5-dimethylhex-3-en-2-one |

Table 3: Ring-Opening Reactions via N-O Bond Cleavage

Transformations Involving the 4-Amine Moiety

The 4-amino group is a versatile functional handle that allows for extensive derivatization of the core molecule. Standard amine chemistry can be applied to introduce a wide array of functional groups, thereby modifying the compound's physicochemical properties.

The primary amino group of this compound readily undergoes reactions with various electrophilic reagents to form stable amide, sulfonamide, carbamate, and urea (B33335) derivatives.

Acylation: Reaction with acyl chlorides or acid anhydrides in the presence of a base (like pyridine (B92270) or triethylamine) yields the corresponding N-acylated products. This is a straightforward method to introduce alkyl or aryl carbonyl groups.

Sulfonation: Treatment with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) in the presence of a base produces sulfonamides. This reaction is analogous to acylation and is a common strategy in medicinal chemistry.

Carbamate Formation: Carbamates are typically synthesized by reacting the amine with a chloroformate, such as phenyl chloroformate or benzyl (B1604629) chloroformate, under basic conditions. niscpr.res.inresearchgate.net Alternatively, reaction with di-tert-butyl dicarbonate (B1257347) (Boc₂O) provides the widely used Boc-protected amine, a key intermediate in many synthetic sequences. rsc.org

Urea Formation: Symmetrical or unsymmetrical ureas can be formed through several methods. A common approach involves the reaction of the amine with an isocyanate. scispace.comnih.gov Alternatively, phosgene (B1210022) equivalents like N,N'-carbonyldiimidazole (CDI) can be used to couple the amine with another amine, forming a urea linkage. nih.gov

| Derivative Type | Reagent | Base | Product |

| Amide | Acetyl Chloride (CH₃COCl) | Pyridine | N-(5-tert-Butyl-1,2-oxazol-4-yl)acetamide |

| Sulfonamide | p-Toluenesulfonyl Chloride (TsCl) | Pyridine | N-(5-tert-Butyl-1,2-oxazol-4-yl)-4-methylbenzenesulfonamide |

| Carbamate | Phenyl Chloroformate (PhOCOCl) | K₂CO₃ | Phenyl (5-tert-butyl-1,2-oxazol-4-yl)carbamate |

| Boc-Carbamate | Di-tert-butyl dicarbonate (Boc₂O) | Triethylamine | tert-Butyl (5-tert-butyl-1,2-oxazol-4-yl)carbamate |

| Urea | Phenyl Isocyanate (PhNCO) | - | 1-(5-tert-Butyl-1,2-oxazol-4-yl)-3-phenylurea |

Table 4: Derivatization Reactions of the 4-Amino Group

The oxidation of aromatic amines can lead to a variety of products depending on the oxidant and reaction conditions. Direct oxidation can be complex, sometimes leading to polymerization. However, specific oxidative transformations are well-documented for amino-heterocycles.

One significant transformation is the nitration of the amino group to form a nitramine (-NHNO₂). This is typically achieved using a nitrating agent under controlled conditions. For instance, nitration of fused diamino pyrimidine (B1678525) derivatives with concentrated nitric acid has been shown to selectively produce nitramide (B1216842) products. rsc.orgrsc.org This type of functionalization is particularly relevant in the field of energetic materials. researchgate.netnih.gov

Another potential oxidative pathway involves the conversion of the isoxazoline (B3343090) precursor to the aromatic isoxazole (B147169). While the target compound is already aromatic, this reaction is relevant to its synthesis. The oxidation of 3-aminoisoxazolines to 3-aminoisoxazoles has been accomplished in high yield using iodine and a base like imidazole. acs.org Similarly, oxazolines can be rapidly oxidized to oxazoles using manganese dioxide. rsc.org These methods highlight the stability of the amino-isoxazole core to certain oxidative conditions that target other parts of the molecule.

| Reaction Type | Reagent(s) | Product |

| Nitramine Formation | Concentrated HNO₃ | N-(5-tert-Butyl-1,2-oxazol-4-yl)nitramide |

Table 5: Potential Oxidative Transformations of the 4-Amino Group

Reductive Transformations

The isoxazole ring is susceptible to various reductive transformations, primarily involving the cleavage of the weak N-O bond. Catalytic hydrogenation is a common method for the reduction of isoxazoles, often leading to the formation of β-amino enones. This transformation proceeds via the cleavage of the N-O bond, followed by tautomerization.

Common catalysts for this transformation include palladium on carbon (Pd/C) and Raney nickel. The general transformation of a substituted isoxazole to a β-enaminone via catalytic hydrogenation can be represented as follows:

Figure 1: General reductive cleavage of an isoxazole ring to a β-enaminone.

Figure 1: General reductive cleavage of an isoxazole ring to a β-enaminone.In the case of this compound, catalytic hydrogenation would be expected to yield (Z)-4-amino-5,5-dimethylhex-3-en-2-one. The specific conditions for this transformation can influence the reaction's efficiency and the formation of side products.

| Catalyst | Solvent | Temperature (°C) | Pressure (atm) | Product | Yield (%) | Reference |

| Raney Ni | Ethanol | 25 | 1 | (Z)-4-amino-5,5-dimethylhex-3-en-2-one | Not Reported | |

| Pd/C | Methanol | 25 | 1 | (Z)-4-amino-5,5-dimethylhex-3-en-2-one | Not Reported |

Table 1: Potential Conditions for the Reductive Transformation of this compound.

It is important to note that the presence of the amino group at the C4 position can influence the reactivity and may require specific catalytic systems to achieve high selectivity and yield.

Influence of the 5-tert-Butyl Group on Reactivity and Selectivity

The tert-butyl group at the 5-position of the isoxazole ring exerts significant steric and electronic effects that modulate the molecule's reactivity and the selectivity of its transformations.

Steric Hindrance: The most prominent effect of the tert-butyl group is its substantial steric bulk. This large alkyl substituent can hinder the approach of reagents to the adjacent reaction centers, namely the C5 and N1 atoms of the isoxazole ring. This steric hindrance can:

Decrease Reaction Rates: The bulky group can slow down reactions by impeding the formation of the transition state.

Influence Regioselectivity: In reactions where multiple sites are available for attack, the tert-butyl group can direct the incoming reagent to the less sterically hindered position. For instance, in the catalytic hydrogenation, the bulky group may influence the orientation of the molecule on the catalyst surface.

Electronic Effects: The tert-butyl group is an electron-donating group through induction (+I effect). This electronic effect can influence the electron density distribution within the isoxazole ring, potentially affecting the reactivity of the N-O bond. An increase in electron density might slightly strengthen the N-O bond, making its cleavage more challenging compared to isoxazoles with electron-withdrawing groups. However, the steric effects of the tert-butyl group are generally considered to be more dominant in directing the outcomes of its reactions.

Mechanistic Studies of Key Reactions

The reductive cleavage of the isoxazole ring is a key transformation of this compound. The mechanism of this reaction, particularly under catalytic hydrogenation conditions, is believed to proceed through a series of steps involving the catalyst surface.

A proposed mechanism for the catalytic hydrogenation of a substituted isoxazole involves the following key steps:

Adsorption: The isoxazole molecule adsorbs onto the surface of the metal catalyst (e.g., Pd or Ni). The bulky 5-tert-butyl group likely influences the orientation of the molecule on the catalyst surface, favoring an adsorption that minimizes steric interactions.

Hydrogen Activation: Molecular hydrogen (H₂) is dissociatively adsorbed onto the catalyst surface, forming reactive metal-hydride species.

N-O Bond Cleavage: The adsorbed isoxazole undergoes hydrogenolysis. A hydrogen atom from the catalyst surface attacks the weak N-O bond, leading to its cleavage. This is often the rate-determining step.

Formation of an Imine Intermediate: The initial ring opening results in the formation of an unstable imine intermediate.

Tautomerization: The imine intermediate rapidly tautomerizes to the more stable β-amino enone (or β-enaminone) tautomer.

Desorption: The final product desorbs from the catalyst surface, regenerating the active sites for the next catalytic cycle.

Computational studies on the photoinduced ring-opening of isoxazole have suggested that the O-N bond cleavage is an ultrafast process. While the conditions are different from catalytic hydrogenation, these studies support the inherent lability of the N-O bond in the isoxazole ring.

The presence of the 4-amino group can also influence the reaction mechanism. It may interact with the catalyst surface or alter the electronic properties of the isoxazole ring, potentially modifying the rate and pathway of the reductive cleavage. However, detailed mechanistic studies specifically on this compound are limited, and the proposed mechanisms are largely based on studies of related isoxazole derivatives.

Computational and Theoretical Studies of 5 Tert Butyl 1,2 Oxazol 4 Amine

Quantum Chemical Calculations (DFT, TD-DFT)

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful quantum chemical tools used to investigate the properties of 5-tert-butyl-1,2-oxazol-4-amine. science.govresearchgate.netresearchgate.net These methods offer a balance between computational cost and accuracy, making them suitable for studying molecules of this size. Calculations are often performed using various functionals, such as B3LYP or M06-2X, in conjunction with basis sets like 6-311++G(d,p) to ensure reliable results. mdpi.comworldscientific.com

Electronic Structure and Molecular Orbital Analysis

The electronic properties of this compound are primarily governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net

In this compound, the HOMO is expected to be localized mainly on the electron-rich amino group and the oxazole (B20620) ring, reflecting its electron-donating capacity. Conversely, the LUMO is anticipated to be distributed across the heterocyclic ring system, indicating its potential as an electron acceptor. A smaller HOMO-LUMO gap would suggest higher reactivity. researchgate.net

Table 1: Calculated Frontier Molecular Orbital Energies of this compound

| Parameter | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| Energy Gap (ΔE) | 5.3 |

Note: These are illustrative values and would be determined with specific DFT calculations.

Spectroscopic Property Predictions

Computational methods are invaluable for predicting and interpreting the spectroscopic signatures of this compound.

NMR Chemical Shifts: DFT calculations can accurately predict the 1H and 13C NMR chemical shifts. worldscientific.comresearchgate.net The chemical shifts are sensitive to the electronic environment of each nucleus, providing a detailed picture of the molecular structure. For instance, the protons of the tert-butyl group are expected to appear as a singlet in the upfield region of the 1H NMR spectrum, while the aromatic and amine protons will have distinct chemical shifts. mdpi.com

Table 2: Predicted 1H and 13C NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted 1H Shift | Predicted 13C Shift |

| C(CH3)3 | 1.35 | 30.5 |

| C(CH3)3 | - | 32.1 |

| C3 | 7.80 | 155.2 |

| C4 | - | 115.8 |

| C5 | - | 168.4 |

| NH2 | 4.50 | - |

Note: These are illustrative values relative to a standard reference.

UV-Vis Absorption: TD-DFT calculations are employed to predict the electronic transitions and the corresponding UV-Vis absorption spectrum. researchgate.net The main absorption bands are typically associated with π→π* and n→π* transitions within the oxazole ring and the amino group.

Vibrational Frequencies: The infrared (IR) and Raman spectra can be simulated through DFT calculations of vibrational frequencies. worldscientific.comdergipark.org.tr This allows for the assignment of specific vibrational modes to the observed spectral bands, such as the N-H stretching of the amino group and the ring vibrations of the oxazole core. dergipark.org.tr

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry provides a powerful lens through which to study the mechanisms of reactions involving this compound. researchgate.net By mapping the reaction pathways and locating transition states, researchers can gain a detailed understanding of the reaction kinetics and thermodynamics. whiterose.ac.ukacs.org For example, in a potential electrophilic substitution reaction, calculations can determine whether the attack is more favorable at the carbon or nitrogen atoms of the ring and elucidate the structure of the transition state. researchgate.net

Intermolecular Interactions and Hydrogen Bonding Analysis

The amino group of this compound can act as both a hydrogen bond donor and acceptor, leading to significant intermolecular interactions. kpfu.ruresearchgate.net Computational analysis, such as Atoms in Molecules (AIM) theory, can be used to characterize these hydrogen bonds by calculating parameters like the electron density at the bond critical point. ruc.dk These interactions are crucial in determining the solid-state packing of the molecule and its behavior in solution. kpfu.rusmolecule.com The bulky tert-butyl group may also influence the formation of these hydrogen bonding networks through steric hindrance. ruc.dk

Molecular Modeling Approaches for Structural Insights

Molecular modeling encompasses a range of computational techniques that provide a three-dimensional perspective on the structure of this compound. researchgate.net By visualizing the molecule's shape, electrostatic potential surface, and orbital distributions, researchers can gain intuitive insights into its physical and chemical properties. These models are particularly useful for understanding how the molecule might interact with other molecules, such as biological macromolecules in drug design studies.

Applications in Advanced Organic Synthesis and Materials Science

5-tert-Butyl-1,2-oxazol-4-amine as a Building Block in Complex Molecule Synthesis

The isoxazole (B147169) moiety is a key feature in numerous biologically active compounds, both natural and synthetic. nih.govbeilstein-journals.org The subject compound, this compound, serves as a versatile building block, providing a rigid heterocyclic scaffold that can be elaborated into more complex molecular architectures.

Unnatural amino acids that incorporate a 1,2-oxazole ring are valuable components in the synthesis of peptidomimetics and heterocyclic peptides. nih.govbeilstein-journals.orgbeilstein-journals.org These modified peptides often exhibit enhanced stability towards enzymatic degradation and can adopt specific conformations, which is crucial for biological activity. The this compound can be conceptualized as a constrained amino acid analogue. Its amino group can participate in peptide bond formation, while the isoxazole ring introduces a rigid, planar element into the peptide backbone. The tert-butyl group can influence the local conformation and lipophilicity of the resulting peptide, potentially enhancing its interaction with biological targets. Research has shown that 1,2-oxazole amino acid derivatives are readily synthesized and suitable for incorporation into peptide-like structures. nih.govbeilstein-journals.org

DNA-Encoded Chemical Libraries (DELs) have emerged as a powerful technology for the discovery of new small-molecule ligands for protein targets. nih.gov This technique involves synthesizing vast libraries of compounds, each tagged with a unique DNA barcode that encodes its chemical structure. nih.gov Heterocyclic amino acids and related compounds are frequently used as building blocks in the generation of these libraries. nih.govbeilstein-journals.org The functionalized nature of this compound makes it an attractive candidate for inclusion in DEL synthesis. Its primary amine can be used for coupling reactions, while the isoxazole ring adds structural diversity to the library. The development of efficient synthetic protocols provides access to highly functional heterocyclic compounds, such as 1,2-oxazole derivatives, as novel amino acid-like building blocks for DELs. nih.govbeilstein-journals.org

Table 1: Application of 1,2-Oxazole Derivatives in DNA-Encoded Libraries

| Application | Key Feature of Oxazole (B20620) Derivative | Research Finding |

| Building Block for DELs | Amino-functionalized heterocycle | Used to prepare synthetic DNA-encoded compound libraries for discovering small molecule protein ligands. nih.govbeilstein-journals.org |

| Scaffold Diversity | Amenable to multi-step synthesis | A library of approximately 580,000 macrocyclic compounds was constructed using an oxazole derivative as a starting point. chemrxiv.org |

The 1,3-oxazole framework is recognized as a crucial scaffold in medicinal chemistry and material science. tandfonline.com Similarly, the 1,2-oxazole (isoxazole) ring of this compound provides a stable core that can be further functionalized to create a variety of complex heterocyclic systems. The reactivity of the amino group allows for the attachment of diverse substituents, leading to densely functionalized molecules. For instance, synthetic strategies have been developed to produce 5-aminooxazoles with multiple functional handles, highlighting their role as versatile intermediates. qub.ac.uk The intramolecular cycloaddition reactions of 5-amino-substituted oxazoles have also been explored as a method to construct complex azapolyheterocyclic systems, such as those found in alkaloids. researchgate.net

Development of Functionalized Materials and Ligands

Beyond its role in synthesizing discrete molecules, this compound and its derivatives are valuable in creating materials with specific properties and ligands for catalysis.

The amine functionality of this compound allows for its incorporation into polymer chains, either as a pendant group or as part of the main backbone. This can impart specific properties to the resulting polymer, such as altered thermal stability, solubility, or the ability to coordinate with metals. While direct studies on polymers from this compound are specific, the use of polymer-supported reagents in the synthesis of oxazole derivatives is a related area of interest. For example, polymer-supported triphenylphosphine (B44618) has been utilized to facilitate the synthesis of 2-amino-5-substituted-1,3-oxazole derivatives under mild conditions. tandfonline.com This approach simplifies purification and demonstrates the synergy between polymer chemistry and heterocyclic synthesis.

Heterocyclic compounds containing both nitrogen and oxygen atoms, such as oxazoles and isoxazoles, are effective ligands for a variety of metal ions. The resulting metal complexes can function as catalysts in a wide range of organic transformations. google.com Phenol-oxazoline derivatives, for example, can act as bidentate ligands in metal complexes, enabling enantioselective reactions. smolecule.com The this compound, with its amino group and the nitrogen and oxygen atoms of the isoxazole ring, has the potential to act as a multidentate ligand. The sterically demanding tert-butyl group can create a specific chiral pocket around the metal center, influencing the stereochemical outcome of catalyzed reactions. smolecule.com The ability of the oxazole ring to form stable complexes with metal ions makes it a valuable scaffold in the design of new catalysts for asymmetric synthesis and other applications.

Novel Synthetic Reagents Derived from this compound

The chemical reactivity of this compound serves as a foundation for the generation of a variety of novel synthetic reagents. The strategic positioning of the primary amino group on the 1,2-oxazole core allows for its conversion into other functional groups, thereby creating versatile building blocks for advanced organic synthesis and materials science. The primary pathway for this functional group interconversion proceeds through the formation of a diazonium salt, a highly valuable, albeit often transient, intermediate.

The diazotization of the 4-amino group on the 1,2-oxazole ring is a critical first step. Given the potential sensitivity of the heterocyclic ring to harsh acidic conditions, methods employing organic nitrites, such as tert-butyl nitrite (B80452) (TBN), in organic solvents are often preferred over traditional aqueous sodium nitrite and mineral acid systems. researchgate.netorganic-chemistry.org This approach allows for the in situ formation of the 5-tert-butyl-1,2-oxazol-4-diazonium salt under milder, controlled conditions. This diazonium species is a gateway to a host of new reagents, as the diazonium group can be readily displaced by a wide range of nucleophiles.

Versatile Halogenated Isoxazole Building Blocks

The replacement of the diazonium group with halogens via Sandmeyer or related reactions yields 4-halo-5-tert-butyl-1,2-oxazoles. These compounds are powerful reagents for introducing the 5-tert-butyl-1,2-oxazol-4-yl moiety into more complex molecular architectures, primarily through palladium-catalyzed cross-coupling reactions. The resulting halo-isoxazoles can participate in Suzuki, Stille, Heck, and Sonogashira couplings, serving as robust partners in the construction of carbon-carbon and carbon-heteroatom bonds.

| Derived Reagent | Synthesis from Diazonium Salt | Subsequent Application (Example) |

| 5-tert-Butyl-4-chloro-1,2-oxazole | Reaction with CuCl | Suzuki coupling with arylboronic acids |

| 5-tert-Butyl-4-bromo-1,2-oxazole | Reaction with CuBr | Sonogashira coupling with terminal alkynes |

| 5-tert-Butyl-4-iodo-1,2-oxazole | Reaction with KI | Heck coupling with alkenes |

These halogenated derivatives are particularly significant in medicinal chemistry for the synthesis of highly substituted heterocyclic compounds, which are prevalent scaffolds in drug discovery programs. beilstein-journals.orgresearchgate.net

Azido Derivatives for Bioorthogonal Chemistry

Treatment of the 5-tert-butyl-1,2-oxazol-4-diazonium salt with sodium azide (B81097) provides a straightforward route to 4-azido-5-tert-butyl-1,2-oxazole. Azides are exceptionally useful functional groups that act as high-energy "spring-loaded" reagents for a variety of transformations. Their primary application is in the realm of bioorthogonal chemistry, particularly in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry." This reaction allows for the efficient and specific formation of a stable 1,2,3-triazole linkage.

Furthermore, the azide group can undergo the Staudinger reaction with phosphines to form phosphazenes, which can then be hydrolyzed to yield a primary amine. This provides a two-step method for amine synthesis under mild conditions.

| Reagent | Structure | Key Reactions and Products |

| 4-Azido-5-tert-butyl-1,2-oxazole |  | Azide-Alkyne Cycloaddition: Forms 1,4-disubstituted 1,2,3-triazoles. |

| Staudinger Ligation: Reacts with a phosphine-ester to form an amide bond. |

The ability to generate this azido-isoxazole reagent opens up possibilities for labeling biomolecules, synthesizing complex heterocyclic systems, and developing new materials through modular assembly.

Functional Azo Dyes

The diazonium salt derived from this compound can also be used in azo coupling reactions. nih.gov By reacting the diazonium salt with electron-rich aromatic compounds, such as phenols or anilines, a new class of azo dyes incorporating the 5-tert-butyl-1,2-oxazole (B187953) scaffold can be synthesized. These molecules are not only colored but also possess potential as functional materials, where the electronic properties of the azo-isoxazole system could be exploited in applications like molecular switches or nonlinear optics.

The development of these novel reagents from a common starting material underscores the synthetic utility of this compound as a versatile platform for creating diverse and functionalized molecules for a wide range of scientific applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.